6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-1-propan-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXPZKXWWLTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the Biginelli reaction, utilizing advanced catalysts and reaction conditions to maximize yield and purity. The use of microwave irradiation and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions can occur at the carboxylic acid group or the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized dihydropyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the breakdown of purine nucleic acids .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyridine Derivatives
Key Observations :
- Aromatic Substituents : Phenyl and benzyl groups increase molecular weight and hydrophobicity, influencing binding interactions in catalysis or drug design .
- Safety Profile : The phenyl derivative exhibits irritant properties (H315, H319, H335), whereas safety data for the isopropyl variant remain unspecified .
Heterocyclic Core Modifications
Table 2: Pyridine vs. Pyridazine Derivatives
Key Observations :
- Nitrogen Content : Pyridazine derivatives (two nitrogen atoms) exhibit distinct electronic properties compared to pyridine analogs, influencing coordination chemistry and reactivity .
Functional Group Variations
Hydroxyl Substitution
- 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Features a hydroxyl group at N1 (CAS 677763-18-7).
Biological Activity
6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antiproliferative effects, anti-inflammatory activities, and potential therapeutic applications. The findings are based on various studies and research articles that provide insights into the compound's mechanisms of action and efficacy.
Chemical Structure and Properties
The chemical structure of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid can be represented as follows:
This compound features a pyridine ring with a ketone and carboxylic acid functional groups, which are crucial for its biological activity.
Antiproliferative Activity
Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the 6-Oxo structure can lead to enhanced potency:
| Derivative | IC50 (μM) | Cell Line |
|---|---|---|
| Original | >50 | HeLa |
| Derivative 1 | 12 | HeLa |
| Derivative 2 | <25 | HeLa |
| Derivative 3 | 1.0 | HeLa |
| Derivative 4 | 0.0046 | MDA-MB-231 |
These results demonstrate a clear trend where structural modifications improve the compound's effectiveness in inhibiting cell growth, particularly in cancerous cells such as HeLa and MDA-MB-231 .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory properties. A study highlighted the efficacy of a related compound (J27) in reducing pro-inflammatory cytokines such as TNF-α and IL-6 through the NF-κB/MAPK signaling pathway. The IC50 for IL-6 was reported to be 0.22 μM, indicating potent activity against inflammation-related conditions .
The biological activity of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid is attributed to its ability to interact with cellular targets. The presence of functional groups such as -OH and -C=O enhances its interaction with cellular membranes, facilitating entry into cells and subsequent inhibition of growth pathways. Studies suggest that the presence of hydrogen bond donors in the structure significantly improves biological activity by enhancing binding affinity to target proteins .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Anticancer Studies : In vitro studies demonstrated that derivatives with additional methoxy groups showed a marked decrease in IC50 values across various cancer cell lines, suggesting a strong correlation between structural modifications and biological efficacy.
- Inflammatory Models : In vivo studies using mouse models for acute lung injury indicated that compounds similar to 6-Oxo exhibited protective effects against inflammation and sepsis, demonstrating their potential in treating severe inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclization of substituted pyridine precursors under acidic or basic conditions. For example, Mo(CO)-mediated rearrangements of isoxazole derivatives (e.g., methyl 2-(isoxazol-5-yl)-3-oxopropanoates) have been optimized to yield 4-oxo-1,4-dihydropyridine-3-carboxylates with high efficiency . Key parameters include:
- Catalyst loading : 5–10 mol% Mo(CO) in anhydrous toluene.
- Temperature : 80–100°C for 12–24 hours.
- Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Yield improvements (≥85%) are achieved by controlling moisture and oxygen levels.
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous dihydropyridine derivatives:
- Crystallization : Slow evaporation from methanol/water mixtures.
- Data collection : Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Full-matrix least-squares on using SHELXL, achieving -factors < 0.03 .
Structural data (e.g., bond lengths, torsion angles) clarify tautomeric forms and hydrogen-bonding networks, critical for understanding reactivity and stability.
Q. What strategies are recommended to enhance the aqueous solubility of this compound for biological assays?
Methodological Answer:
- Salt formation : Sodium or potassium salts improve solubility (e.g., 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid sodium salt, solubility >50 mg/mL in water) .
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to maintain compound integrity.
- pH adjustment : Solubility peaks near pH 7–8 due to deprotonation of the carboxylic acid group.
Advanced Research Questions
Q. How can catalytic systems be optimized for asymmetric synthesis of this compound?
Methodological Answer: Pd/Cu-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable stereoselective synthesis. For example:
Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Dynamic NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) causing signal splitting .
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts chemical shifts, aligning with experimental data .
- 2D NMR (HSQC, HMBC) : Assigns ambiguous signals by correlating - couplings.
Q. How do substituents at the 1-position (e.g., propan-2-yl vs. phenyl) affect electronic properties and reactivity?
Methodological Answer:
- Cyclic voltammetry : Measures oxidation potentials (e.g., ΔE ≈ 0.3 V for propan-2-yl vs. phenyl derivatives).
- Hammett analysis : Electron-donating groups (e.g., -CH(CH)) reduce electrophilicity at the 3-carboxylic acid position.
- Computational modeling : NBO analysis in Gaussian quantifies charge distribution changes .
Q. What protocols mitigate degradation during long-term storage?
Methodological Answer:
- Storage conditions : -20°C under argon in amber vials (prevents photolysis and oxidation).
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) .
- Lyophilization : Freeze-drying in presence of trehalose (5% w/v) retains >95% purity after 6 months.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
